8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine
Overview
Description
8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. This compound is characterized by a bromine atom at the 8th position and a methyl group at the 6th position on the benzoxazine ring. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 8-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated compounds.
Reduction: Formation of 8-hydrogenated derivatives.
Scientific Research Applications
8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials such as polymers and resins due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
- 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
- 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine
- 8-Bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Comparison: 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or altered properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h4-5,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBAIKUUINFLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626423 | |
Record name | 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625394-68-5 | |
Record name | 8-Bromo-3,4-dihydro-6-methyl-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625394-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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